4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethylene bridge to the benzamide core, with an N-(4-(trifluoromethyl)phenyl) substituent. Although direct studies on this compound are absent in the provided evidence, its structural analogs suggest utility in pest control or medicinal chemistry.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3/c1-24(2)14-18-4-3-5-21(22(18)32-24)31-15-16-6-8-17(9-7-16)23(30)29-20-12-10-19(11-13-20)25(26,27)28/h3-13H,14-15H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZUABXTNXRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a benzamide core with a unique 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which may confer distinctive biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 388.47 g/mol .
The presence of various functional groups in this compound suggests potential reactivity and biological interactions. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3 |
| Molecular Weight | 388.47 g/mol |
| IUPAC Name | 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C |
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures can interact with various biological pathways, potentially influencing cellular responses .
Biological Activity Studies
Research indicates that compounds similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide exhibit diverse biological activities:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, studies on related structures have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease management .
- Receptor Binding : The binding affinity to various receptors (e.g., histamine receptors and serotonin receptors) has been investigated, indicating potential use in treating conditions like anxiety and depression .
Case Studies
Several case studies highlight the biological potential of related compounds:
- Neuroprotective Effects : In a study assessing neuroprotective effects against oxidative stress, compounds structurally similar to the target exhibited protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels .
- Multitargeted Ligands : Research on multitargeted-directed ligands has shown that benzothiazole derivatives can effectively interact with multiple targets associated with neurodegenerative diseases, suggesting that the target compound may share similar multitargeting capabilities .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the benzamide moiety exhibit antimicrobial properties. The presence of the trifluoromethyl group in this compound enhances its lipophilicity, potentially improving its ability to penetrate bacterial membranes. Studies on similar compounds have shown that modifications in the aromatic system can lead to significant changes in antibacterial potency .
Anticancer Properties
The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. The introduction of the trifluoromethyl group is known to influence the biological activity of compounds, potentially enhancing their interactions with cancer cell targets. In vitro studies of related benzamide derivatives have demonstrated promising results in inhibiting tumor growth .
Neurological Applications
Due to the presence of the dihydrobenzofuran structure, there is potential for this compound to act on the central nervous system. Similar derivatives have been investigated for their melatonergic activity, indicating possible applications in treating sleep disorders or other neurological conditions .
Pharmacological Insights
Mechanism of Action
The proposed mechanism involves the compound acting as a proton shuttle, which can disrupt cellular proton gradients. This mechanism has been observed in other salicylanilide derivatives, where structural modifications significantly affected their potency against bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies suggest that variations in substituents on the aromatic rings can lead to substantial differences in biological activity. For instance, altering the position of the trifluoromethyl group can either enhance or diminish antimicrobial properties .
Material Science Applications
Polymer Chemistry
The unique properties of this compound allow for its incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into similar compounds has shown that incorporating functional groups can improve material performance under various conditions .
Nanotechnology
Exploration into nanomaterials has revealed that compounds like 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide could be utilized in developing nanocarriers for drug delivery systems. The ability of such compounds to interact with biological membranes makes them suitable candidates for targeted delivery applications .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs from the evidence include:
- Dihydrobenzofuran vs.
- Trifluoromethylphenyl vs.
Data Table: Comparative Analysis of Benzamide Derivatives
Q & A
Basic: What are the key synthetic challenges in preparing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-(trifluoromethyl)phenyl)benzamide, and how are they addressed?
The synthesis of this compound involves challenges such as introducing the trifluoromethyl group, achieving regioselective substitution on the benzofuran ring, and ensuring stability of intermediates.
- Methodology :
- Trifluoromethylation : Use of trifluoroacetic anhydride or specialized reagents (e.g., 4-(trifluoromethyl)benzoyl chloride) to introduce the CF₃ group under anhydrous conditions .
- Cyclization : Catalysts like NaH or K₂CO₃ are employed to facilitate the formation of the dihydrobenzofuran core, with temperature control (0–25°C) to prevent side reactions .
- Purification : Column chromatography or recrystallization in solvents like acetonitrile ensures intermediate stability and final product purity .
Basic: How is the structural integrity of this compound validated post-synthesis?
Structural validation requires multi-technique analysis to confirm regiochemistry and functional group placement.
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydrobenzofuran methyl groups at δ ~1.4 ppm) and benzamide carbonyl signals (δ ~168 ppm) .
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight via ESI+ or MALDI-TOF .
- X-ray Crystallography (if available): Resolves bond angles and stereochemistry, particularly for the benzofuran-oxygen bridge .
Advanced: What computational strategies are used to predict the pharmacokinetic properties of this compound?
Advanced studies integrate molecular docking and density functional theory (DFT) to model interactions and stability.
- Methodology :
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict solubility and membrane permeability .
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases or enzymes) using software like AutoDock Vina, focusing on the trifluoromethyl group’s role in hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
Advanced: How can contradictory data on biological activity be resolved?
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no observed effect) often stem from assay conditions or compound stability.
- Methodology :
- Dose-Response Curves : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
- Metabolite Screening : Use LC-MS/MS to identify degradation products in buffer or serum that may interfere with activity .
- Orthogonal Assays : Validate results across multiple platforms (e.g., fluorescence polarization vs. SPR for binding studies) .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Scaling up requires addressing exothermic reactions, solvent recovery, and catalyst efficiency.
- Methodology :
- Flow Chemistry : Continuous reactors improve heat dissipation for steps like trifluoromethylation, reducing side product formation .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance turnover number (TON) .
- Solvent Selection : Replace THF with 2-MeTHF for safer, recyclable solvent systems .
Advanced: How does the dihydrobenzofuran moiety influence the compound’s stability under physiological conditions?
The 2,2-dimethyl-2,3-dihydrobenzofuran group enhances metabolic stability but may limit solubility.
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to correlate dihydrobenzofuran’s hydrophobicity with bioavailability .
- Caco-2 Permeability Assays : Assess intestinal absorption to guide prodrug design if solubility is inadequate .
Advanced: What mechanistic insights explain the compound’s selectivity for specific biological targets?
The trifluoromethylphenyl and benzamide groups drive target selectivity through steric and electronic effects.
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., -OCH₃ vs. -CF₃) to map pharmacophore requirements .
- Cryo-EM/Co-crystallization : Resolve target-compound complexes (e.g., with kinases) to identify key hydrogen bonds or π-π interactions .
- Kinetic Analysis : Measure on/off rates (kₒₙ/kₒff) via surface plasmon resonance (SPR) to quantify binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
